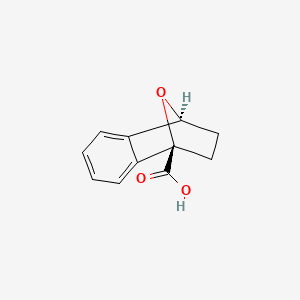

![molecular formula C8H7N3O3 B1434586 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1820717-92-7](/img/structure/B1434586.png)

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Overview

Description

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxy group and the carboxylic acid functionality adds to its chemical versatility and biological activity.

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridines have been found to interact with various targets, including GABA A receptors , enzymes involved in carbohydrate metabolism , and components of the immune system .

Mode of Action

The exact mode of action would depend on the specific target. For example, when acting as GABA A receptor positive allosteric modulators, they enhance the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the nervous system .

Biochemical Pathways

Imidazo[4,5-b]pyridines can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .

Result of Action

The molecular and cellular effects would depend on the specific target and mode of action. For instance, if the target is a GABA A receptor, the result might be increased inhibitory signaling in the nervous system .

Biochemical Analysis

Biochemical Properties

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid, leading to increased inhibitory effects in the central nervous system. Additionally, this compound has shown potential in inhibiting enzymes such as aromatase and proton pumps, which are crucial in various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation, which plays a crucial role in immune response and inflammation . Furthermore, this compound can affect gene expression by acting on transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with GABA A receptors enhances the receptor’s activity, resulting in increased inhibitory neurotransmission . Additionally, this compound can inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing estrogen levels and potentially exerting anticancer effects . The binding interactions of this compound with these biomolecules are crucial for its biochemical and pharmacological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged activation of signaling pathways and gene expression changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as enhanced inhibitory neurotransmission and reduced inflammation . At higher doses, toxic or adverse effects have been observed, including potential hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, its inhibition of aromatase affects the estrogen synthesis pathway, leading to altered hormone levels . Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical and pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues also influences its pharmacokinetics and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the construction of the imidazo[4,5-b]pyridine core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, a precursor containing a pyridine ring and an imidazole moiety can be cyclized using potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

Reduction: Formation of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Imidazo[4,5-b]pyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile.

6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

6-methoxy-3H-imidazo[4,5-b]pyridine-7-methanol: Similar structure but with an alcohol group instead of a carboxylic acid group.

Uniqueness

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name |

6-methoxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-4-2-9-7-6(10-3-11-7)5(4)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKIGADQAUHIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1C(=O)O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(9R)-Cinchonan-9-yl]picolinamide](/img/structure/B1434513.png)

![2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate](/img/structure/B1434518.png)

![7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1434525.png)